molecular formula C4H4N2OS2 B050872 4-Thiazolecarboxamide,5-mercapto-(9CI) CAS No. 120405-07-4

4-Thiazolecarboxamide,5-mercapto-(9CI)

Cat. No.: B050872
CAS No.: 120405-07-4
M. Wt: 160.2 g/mol
InChI Key: JZOLGNBHMMPCCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptothiazole-4-carboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps. The reaction conditions include the use of sodium hydroxide and Raney nickel as a catalyst . The overall yield of this synthesis method is reported to be around 79% .

Industrial Production Methods: For large-scale industrial production, the synthesis of 5-Mercaptothiazole-4-carboxamide can be optimized by employing one-pot synthesis methods and green chemistry principles. These methods aim to minimize the use of toxic solvents and reduce the formation of side products .

Chemical Reactions Analysis

Types of Reactions: 5-Mercaptothiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Mercaptothiazole-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Mercaptothiazole-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

  • 5-Aminothiazole-4-carboxamide
  • 2-Mercaptobenzothiazole
  • Thiazole-5-carboxamide

Comparison: 5-Mercaptothiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both mercapto and carboxamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

CAS No.

120405-07-4

Molecular Formula

C4H4N2OS2

Molecular Weight

160.2 g/mol

IUPAC Name

5-sulfanyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H4N2OS2/c5-3(7)2-4(8)9-1-6-2/h1,8H,(H2,5,7)

InChI Key

JZOLGNBHMMPCCH-UHFFFAOYSA-N

SMILES

C1=NC(=C(S1)S)C(=O)N

Canonical SMILES

C1=NC(=C(S1)S)C(=O)N

Synonyms

4-Thiazolecarboxamide,5-mercapto-(9CI)

Origin of Product

United States

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